Cas no 70160-51-9 (Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate)

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate
- ethyl 6-hydroxy-2-oxochromene-3-carboxylate
- CHEMBL1830809
- 70160-51-9
- MFCD06259878
- DA-19994
- Ethyl6-hydroxy-2-oxo-2H-chromene-3-carboxylate
- BDBM50353725
- AKOS002387409
- SCHEMBL6417829
- NS-03100
-
- インチ: InChI=1S/C12H10O5/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6,13H,2H2,1H3
- InChIKey: SSGYMCHQKAJEOB-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=CC(=CC=C2OC1=O)O
計算された属性
- せいみつぶんしりょう: 234.05282342g/mol
- どういたいしつりょう: 234.05282342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 72.8Ų
Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM162240-1g |
ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate |
70160-51-9 | 95% | 1g |
$397 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626438-1g |
Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate |
70160-51-9 | 98% | 1g |
¥2450.00 | 2024-05-03 | |
Alichem | A449042626-1g |
Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate |
70160-51-9 | 95% | 1g |
$350.00 | 2023-09-01 | |
Chemenu | CM162240-1g |
ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate |
70160-51-9 | 95% | 1g |
$405 | 2021-06-17 |
Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate 関連文献
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Jéssica Alves Nunes,Fabrícia Nunes da Silva,Elany Barbosa da Silva,Clara Andrezza Crisóstomo Bezerra Costa,Johnnatan Duarte de Freitas,Francisco Jaime Bezerra Mendon?a-Junior,Miriam Aparecida Giardini,Jair Lage de Siqueira-Neto,James H. McKerrow,Thaiz Rodrigues Teixeira,Louis William Odeesho,Conor R. Caffrey,Sílvia Helena Cardoso,Edeildo Ferreira da Silva-Júnior New J. Chem. 2023 47 10127
Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylateに関する追加情報
Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 70160-51-9): A Comprehensive Overview
Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate, identified by its CAS number 70160-51-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This heterocyclic compound belongs to the chromene family, which is renowned for its diverse biological activities and potential applications in drug development. The structure of this molecule, featuring a hydroxy group and a carboxylate ester, makes it a versatile scaffold for further chemical modifications and functionalization.
The chromene core of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate contributes to its unique chemical properties and reactivity. This scaffold has been extensively studied for its role in various pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The presence of the hydroxy group at the 6-position and the ester functionality at the 3-position enhances the compound's ability to interact with biological targets, making it a promising candidate for medicinal chemistry applications.
Recent advancements in synthetic chemistry have enabled the development of novel derivatives of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate. These derivatives have been explored for their potential in treating various diseases, including neurodegenerative disorders and chronic inflammatory conditions. The hydroxy group at the 6-position serves as a key site for further functionalization, allowing chemists to tailor the compound's properties to specific therapeutic needs.
One of the most intriguing aspects of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel drug candidates that exhibit enhanced bioavailability and reduced toxicity. The ester functionality at the 3-position provides a convenient handle for further chemical transformations, enabling the creation of molecules with improved pharmacokinetic profiles.
In vitro studies have demonstrated that Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which are known contributors to various pathological conditions. The hydroxy group at the 6-position plays a crucial role in this antioxidant activity by participating in hydrogen bonding interactions with biological targets.
The antimicrobial properties of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate have also been extensively studied. Research has shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The chromene core is believed to disrupt microbial cell membranes, leading to cell death and inhibiting pathogenic growth.
Additionally, Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate has shown promise in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues. The hydroxy group at the 6-position is thought to be involved in these protective mechanisms by interacting with specific neural receptors.
The synthesis of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate involves a series of well-established organic reactions, including condensation, cyclization, and esterification. These reactions are typically carried out under controlled conditions to ensure high yields and purity. Advances in synthetic methodologies have allowed for more efficient and scalable production of this compound, making it more accessible for research purposes.
The pharmaceutical industry has shown great interest in Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate due to its potential therapeutic applications. Several clinical trials are currently underway to evaluate its efficacy in treating various diseases. These trials aim to provide further evidence supporting the use of this compound as a lead molecule for drug development.
In conclusion, Ethyl 6-hydroxy-2 oxo -2 H chromene -3 carboxylate (CAS No. 70160 -51 -9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure, characterized by a hydroxy group and an ester functionality, makes it a versatile scaffold for further chemical modifications and functionalization. Recent studies have highlighted its role as a precursor in synthesizing novel drug candidates with enhanced bioavailability and reduced toxicity. Additionally, its antioxidant, antimicrobial, and neuroprotective properties make it a promising candidate for treating various diseases.
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